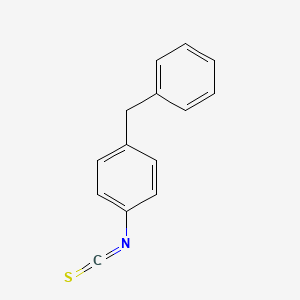
1-Benzyl-4-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-isothiocyanatobenzene is an organic compound with the molecular formula C14H11NS It is a derivative of benzene, where a benzyl group and an isothiocyanate group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide (CS2) in the presence of a desulfurizing agent such as zinc peroxide. This reaction typically occurs at room temperature under mild conditions, resulting in the formation of the desired isothiocyanate product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiophosgene or its derivatives. These reagents react with benzylamine to produce the isothiocyanate compound. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used in nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific nucleophile or reagent used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of substituted benzene derivatives. The isothiocyanate group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
Comparación Con Compuestos Similares
Phenyl isothiocyanate: Similar in structure but lacks the benzyl group.
Benzyl isothiocyanate: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 1-Benzyl-4-isothiocyanatobenzene is unique due to the presence of both a benzyl group and an isothiocyanate group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C14H11NS |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
1-benzyl-4-isothiocyanatobenzene |
InChI |
InChI=1S/C14H11NS/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
OIXDXBBWNDPBFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


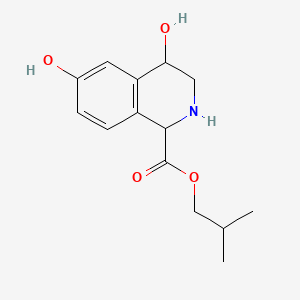
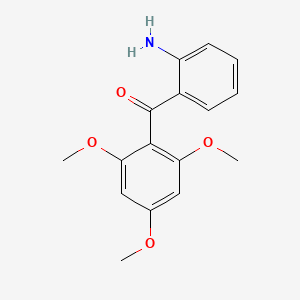
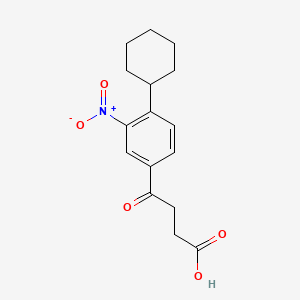
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
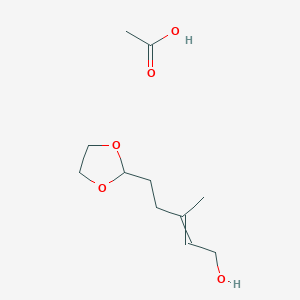
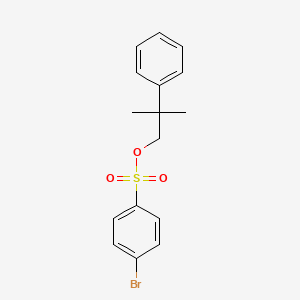
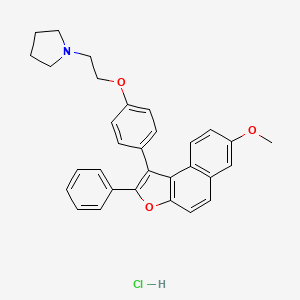
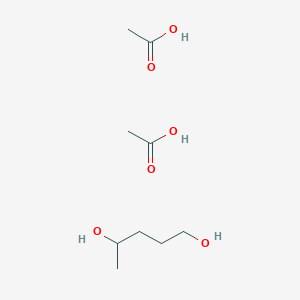
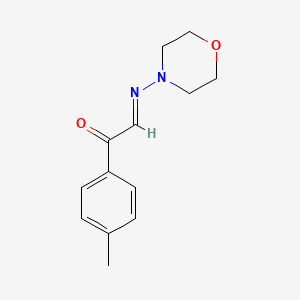
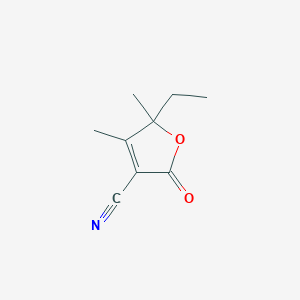
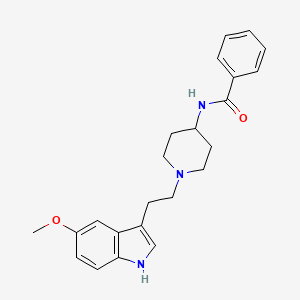
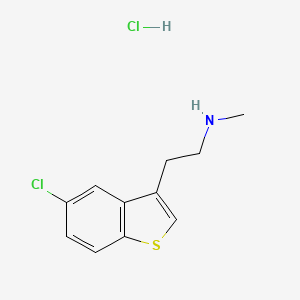
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
